

# An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Dilazep

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Dilazep**

Cat. No.: **B1670637**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Dilazep** is a coronary vasodilator and adenosine uptake inhibitor, primarily recognized for its therapeutic applications in cardiovascular and renal disorders. This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of **Dilazep**. It includes detailed information on its chemical identifiers, physicochemical properties, and spectroscopic characteristics. Furthermore, this guide outlines a detailed synthesis protocol for **Dilazep** dihydrochloride and a representative experimental protocol for a radioligand binding assay to characterize its interaction with the equilibrative nucleoside transporter 1 (ENT1). The objective of this document is to serve as a thorough resource for professionals engaged in research, drug discovery, and development involving **Dilazep** and related compounds.

## Molecular Structure and Identification

**Dilazep** is chemically described as 3,4,5-trimethoxy-benzoic acid, 1,1'-(tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-3,1-propanediyl] ester.<sup>[1]</sup> Its structure features a central homopiperazine (1,4-diazepane) ring symmetrically substituted at both nitrogen atoms with propyl chains. These chains are, in turn, ester-linked to two 3,4,5-trimethoxybenzoic acid moieties.

| Identifier        | Value                                                                                               |
|-------------------|-----------------------------------------------------------------------------------------------------|
| IUPAC Name        | 3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate[2][3] |
| SMILES            | <chem>CC(=O)OCCN2CC(C(=O)OCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=C2C1OC</chem>                           |
| InChI Key         | QVZCXCJXTMIDME-UHFFFAOYSA-N[3]                                                                      |
| Molecular Formula | C <sub>31</sub> H <sub>44</sub> N <sub>2</sub> O <sub>10</sub> [3][4]                               |
| Molecular Weight  | 604.69 g/mol [4]                                                                                    |
| CAS Number        | 35898-87-4[3]                                                                                       |

## Stereochemistry

A critical aspect of **Dilazep**'s molecular structure is its lack of chirality. The molecule does not contain any stereocenters, and it is, therefore, an achiral compound.[4] This simplifies its chemical synthesis and characterization, as there are no stereoisomers to resolve or characterize.

| Stereochemical Property | Description |
|-------------------------|-------------|
| Chirality               | Achiral[4]  |
| Stereocenters           | 0[4]        |
| Optical Activity        | None[4]     |

## Physicochemical and Spectroscopic Data

### Physicochemical Properties

The physicochemical properties of **Dilazep** and its commonly used dihydrochloride salt are summarized below. The presence of two basic nitrogen atoms in the diazepine ring allows for the formation of salts, such as the dihydrochloride, which exhibits improved water solubility.

| Property      | Value                                                                                                                | Form               |
|---------------|----------------------------------------------------------------------------------------------------------------------|--------------------|
| Melting Point | 194-198 °C (with 1 mol of water of crystallization)                                                                  | Dihydrochloride    |
| Solubility    | Soluble in Water and Acetonitrile                                                                                    | Dihydrochloride[5] |
| pKa           | Not explicitly found in searches. The homopiperazine nitrogens are basic and will be protonated at physiological pH. | -                  |

## Spectroscopic Data

Detailed experimental spectra for **Dilazep** are not widely available in public databases. However, based on its structure and data from analogous compounds, the expected spectral characteristics are described.

### 3.2.1. Mass Spectrometry

Mass spectrometry data for **Dilazep** confirms its molecular weight. The fragmentation pattern would likely involve cleavage of the ester linkages and the propyl chains attached to the central diazepine ring.

| Parameter                        | Value                              |
|----------------------------------|------------------------------------|
| Molecular Ion (M+H) <sup>+</sup> | m/z 605.30963                      |
| Major Fragments                  | m/z 195.06439, 152.04639, 167.0703 |

### 3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific <sup>1</sup>H and <sup>13</sup>C NMR spectra for **Dilazep** were not found, the expected chemical shifts can be predicted based on its structural motifs. Data from closely related analogues suggest the following approximate chemical shift regions.[1]

- <sup>1</sup>H NMR:

- Aromatic protons of the trimethoxybenzoyl groups would appear in the downfield region.
- Protons of the propyl chains and the diazepine ring would be found in the aliphatic region.
- The methoxy group protons would present as sharp singlets.

- $^{13}\text{C}$  NMR:
  - Carbonyl carbons of the ester groups would be significantly downfield.
  - Aromatic carbons would have distinct signals based on their substitution.
  - Aliphatic carbons of the propyl chains and the diazepine ring would appear in the upfield region.

### 3.2.3. Infrared (IR) Spectroscopy

An IR spectrum for **Dilazep** would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum was not obtained, the key vibrational frequencies would include:

- C=O stretching from the ester groups.
- C-O stretching from the ester and ether linkages.
- C-H stretching from the aromatic and aliphatic moieties.
- C-N stretching from the tertiary amines in the diazepine ring.

## Experimental Protocols

### Synthesis of Dilazep Dihydrochloride

The following protocol is based on the synthesis of N,N'-bis-[(3,4,5-trimethoxybenzoyloxy)propyl] homopiperazine dihydrochloride.

#### 4.1.1. Synthesis of N,N'-bis-(3-hydroxypropyl)homopiperazine

A detailed procedure for the synthesis of the precursor, N,N'-bis-(3-hydroxypropyl)homopiperazine, is a prerequisite for the final synthesis of **Dilazep**.

#### 4.1.2. Esterification to form **Dilazep**

- Reaction Setup: Dissolve 21.6 grams of N,N'-bis-(3-hydroxypropyl)homopiperazine and 63.8 grams of 3,4,5-trimethoxy benzoic acid chloride in 600 parts by volume of anhydrous chloroform.
- Reflux: Heat the solution to boiling and maintain reflux for 5 hours.
- Solvent Removal: After the reaction is complete, distill off the chloroform in a vacuum. The resulting oil will solidify into a hard mass upon standing.
- Isolation of Free Base: Crush the solid mass and dry it over P<sub>2</sub>O<sub>5</sub> in a desiccator.

#### 4.1.3. Formation of the Dihydrochloride Salt

- Dissolution: Dissolve the crude **Dilazep** free base in 150 parts by volume of ethyl alcohol.
- Acidification: Add the calculated equivalent amount of ethereal HCl to the solution.
- Crystallization and Isolation: The dihydrochloride salt will crystallize out of the solution. Separate the crystals by filtration.
- Recrystallization and Drying: Recrystallize the product from 120 parts by volume of ethanol and dry for 3 days over P<sub>2</sub>O<sub>5</sub> to yield N,N'-bis-[(3,4,5-trimethoxybenzoyloxy)propyl] homopiperazine dihydrochloride containing one mole of water of crystallization.

## Radioligand Binding Assay for ENT1 Inhibition

This protocol is a representative method for assessing the inhibitory activity of **Dilazep** on the equilibrative nucleoside transporter 1 (ENT1) using a radiolabeled ligand such as [<sup>3</sup>H]-nitrobenzylthiinosine ([<sup>3</sup>H]-NBMPR).

#### 4.2.1. Membrane Preparation

- Cell Culture: Culture cells expressing human ENT1 (hENT1) to near confluence.

- Homogenization: Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 5 mM EDTA, with protease inhibitors).
- Centrifugation: Centrifuge the homogenate at a low speed to remove large debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4 °C).
- Washing and Storage: Resuspend and wash the membrane pellet. Finally, resuspend the pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80 °C until use. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

#### 4.2.2. Binding Assay

- Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.
- Incubation Mixture: To each well, add the membrane preparation, a fixed concentration of the radioligand ([<sup>3</sup>H]-NBMPR), and varying concentrations of **Dilazep** (or other competing compounds).
- Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
- Filtration: Stop the incubation by rapid filtration through a glass fiber filter (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the specific binding as a function of the **Dilazep** concentration and fit the data using non-linear regression to determine the IC<sub>50</sub> value. The Ki value can then be calculated using the Cheng-Prusoff equation.

# Signaling Pathway and Experimental Workflow Diagrams

## Dilazep's Mechanism of Action: Signaling Pathway

Dilazep's primary mechanism of action involves the inhibition of the equilibrative nucleoside transporter 1 (ENT1). This leads to an increase in the extracellular concentration of adenosine, which then activates adenosine receptors, resulting in downstream effects such as vasodilation and inhibition of platelet aggregation.



[Click to download full resolution via product page](#)

Caption: **Dilazep** inhibits ENT1, increasing extracellular adenosine and activating downstream signaling.

## Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the inhibitory constant ( $K_i$ ) of **Dilazep** for the ENT1 transporter.

[Click to download full resolution via product page](#)

Caption: Workflow for determining **Dilazep**'s ENT1 inhibition via a radioligand binding assay.

## Conclusion

This technical guide has provided a detailed examination of the molecular structure and stereochemistry of **Dilazep**. Key identifiers, physicochemical properties, and expected spectroscopic features have been presented in a structured format. The achiral nature of **Dilazep** simplifies its chemical profile. While primary spectroscopic data is not readily available in the public domain, this guide offers a foundational understanding of its chemical characteristics. The inclusion of detailed synthesis and bioassay protocols provides practical methodologies for researchers in the field. The illustrative diagrams of its mechanism of action

and experimental workflows offer a clear visual representation of its biological function and characterization. This document serves as a valuable and comprehensive resource for scientists and professionals involved in the study and development of **Dilazep** and related therapeutic agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dilazep | C31H44N2O10 | CID 3074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Dilazep]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670637#dilazep-molecular-structure-and-stereochemistry>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)